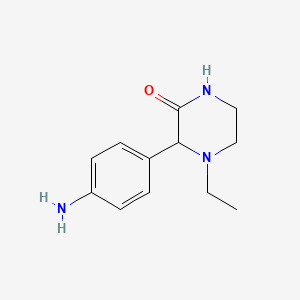
6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde is a heterocyclic compound that features both pyrazole and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of hydrazine with a carbonyl compound to form the pyrazole ring, which is then reacted with a pyridine derivative . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
化学反应分析
Types of Reactions
6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include 6-(1H-pyrazol-3-yl)pyridine-2-carboxylic acid from oxidation, 6-(1H-pyrazol-3-yl)pyridine-2-methanol from reduction, and various substituted derivatives from substitution reactions.
科学研究应用
6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand that binds to metal centers, forming complexes that can catalyze various reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrazole-pyridine derivatives such as 2,6-di(1H-pyrazol-3-yl)pyridine and 2-(1H-pyrazol-1-yl)-6-(1H-pyrazol-3-yl)pyridine .
Uniqueness
What sets 6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde apart is its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly effective as a ligand in coordination chemistry and as a scaffold in drug design .
属性
分子式 |
C9H7N3O |
|---|---|
分子量 |
173.17 g/mol |
IUPAC 名称 |
6-(1H-pyrazol-5-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H7N3O/c13-6-7-2-1-3-8(11-7)9-4-5-10-12-9/h1-6H,(H,10,12) |
InChI 键 |
WFIMJLXQFDEMPN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)C2=CC=NN2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-{7-Methoxy-23-methyl-12,14-dioxo-3,13,23-triazahexacyclo[14.7.0.0^{2,10}.0^{4,9}.0^{11,15}.0^{17,22}]tricosa-1(16),2(10),4(9),5,7,11(15),17,19,21-nonaen-3-yl}propanenitrile](/img/structure/B8430197.png)
![Ethyl[1-(cyclopropylcarbonyl)-3-azetidinyl]acetate](/img/structure/B8430204.png)



![8-chloro-5H-chromeno[3,4-c]pyridine](/img/structure/B8430262.png)



